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Introduction
Propiolamide (C₃H₃NO), a simple amide containing a reactive terminal alkyne, is a molecule

of interest in medicinal chemistry and drug development. Its structural features suggest

potential for covalent interactions with biological targets, making it a valuable scaffold for

designing targeted therapies. This technical guide provides an in-depth overview of the known

stability characteristics of propiolamide, recommended storage conditions, and relevant

biological context. Due to the limited availability of specific quantitative stability data for

propiolamide in the public domain, this guide also incorporates theoretical degradation

pathways and general protocols for stability assessment based on established guidelines and

the chemistry of related molecules.

Chemical and Physical Properties
A summary of the key chemical and physical properties of propiolamide is presented below.

This information is crucial for handling, formulation, and the design of stability studies.
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Property Value Reference(s)

CAS Number 7341-96-0 [1][2]

Molecular Formula C₃H₃NO [1][2]

Molecular Weight 69.06 g/mol [1][2]

Melting Point 57-62 °C

Appearance Solid

LogP -0.08 [3]

Storage Temperature 2-8°C or -20°C

Stability Profile and Degradation Pathways
Detailed quantitative stability data for propiolamide is not extensively available in peer-

reviewed literature. However, based on its chemical structure, which includes an amide and a

terminal alkyne, several potential degradation pathways can be anticipated. Forced

degradation studies are essential to experimentally confirm these pathways and identify the

resulting degradation products.[4][5]

Hydrolytic Degradation
The amide functional group in propiolamide is susceptible to hydrolysis under both acidic and

basic conditions.[6] This reaction would lead to the cleavage of the amide bond, yielding

propiolic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and

temperature.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide would make the

carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading

to the formation of a tetrahedral intermediate that subsequently breaks down.

While specific kinetic data for propiolamide is unavailable, a study on the acid hydrolysis of

the related compound, propionamide, demonstrated second-order kinetics, being first order

with respect to both the amide and the acid.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.scbt.com/p/propiolamide-7341-96-0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7341960&Mask=200
https://www.scbt.com/p/propiolamide-7341-96-0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7341960&Mask=200
https://www.scbt.com/p/propiolamide-7341-96-0
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7341960&Mask=200
https://www.chemeo.com/cid/14-042-9/Propiolamide
https://www.benchchem.com/product/b017871?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html?m=1
https://www.benchchem.com/product/b017871?utm_src=pdf-body
https://nopr.niscpr.res.in/bitstream/123456789/50272/1/IJCA%2020A%288%29%20802-805.pdf
https://www.benchchem.com/product/b017871?utm_src=pdf-body
https://nopr.niscpr.res.in/bitstream/123456789/50272/1/IJCA%2020A%288%29%20802-805.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Propiolamide

Tetrahedral Intermediate

 H₃O⁺ or OH⁻ 
 (Acid or Base Catalysis)

Propiolic Acid + Ammonia

 

Click to download full resolution via product page

Oxidative Degradation
The terminal alkyne and the amide group in propiolamide could be susceptible to oxidation.

Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]

Alkyne Oxidation: The triple bond could undergo oxidation to form various products, including

α,β-dicarbonyl compounds or cleavage of the carbon-carbon triple bond.

Amide Oxidation: The nitrogen atom of the amide could be oxidized, although this is

generally less common than reactions at the alkyne.

The specific oxidation products of propiolamide have not been reported in the literature, and

their identification would require techniques such as mass spectrometry.[7][8]

Photodegradation
The stability of propiolamide under light exposure is another critical parameter. The

International Council for Harmonisation (ICH) guideline Q1B provides a framework for

photostability testing.[9] The alkyne moiety and the carbonyl group of the amide could

potentially absorb UV light, leading to photochemical reactions. The quantum yield of

photodegradation, which is the number of degraded molecules per photon absorbed, would
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quantify the photosensitivity of propiolamide.[10] Potential photoreactions could include

polymerization of the alkyne or rearrangements.

Recommended Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are

recommended for propiolamide to ensure its stability:

Form
Recommended Storage
Temperature

Additional Notes

Solid 2-8°C or -20°C Freezer

Keep container tightly sealed

in a dry and well-ventilated

place.

Solution

Not specified, but generally,

solutions should be prepared

fresh. If storage is necessary,

aliquoting and freezing at

-20°C or -80°C is a common

practice for reactive small

molecules.

Role in Cellular Signaling Pathways: Inhibition of
Nek2 Kinase
While information on the direct signaling roles of propiolamide is scarce, several studies have

highlighted the activity of propiolamide-containing derivatives as covalent inhibitors of Nek2

kinase.[11][12][13] Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a

crucial role in cell cycle progression, particularly in centrosome separation during mitosis.[14]

Overexpression of Nek2 is associated with various cancers, making it an attractive therapeutic

target.[15]

The proposed mechanism of inhibition involves the covalent modification of a cysteine residue

(Cys22) located near the ATP-binding site of Nek2.[11][16] The electrophilic alkyne of the

propiolamide derivative acts as a Michael acceptor for the nucleophilic thiol group of the
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cysteine residue, forming a stable covalent bond. This irreversible inhibition blocks the kinase

activity of Nek2, leading to cell cycle arrest and potentially apoptosis in cancer cells.
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Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of propiolamide. These

should be adapted and validated for specific experimental needs.

Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and

establishing the stability-indicating nature of analytical methods.[4][17]

1. Hydrolytic Degradation:
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Prepare solutions of propiolamide (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1

M NaOH), and neutral (water) conditions.

Incubate samples at various temperatures (e.g., room temperature, 40°C, 60°C) for defined

time points (e.g., 0, 2, 4, 8, 24 hours).

At each time point, neutralize the acidic and basic samples and analyze all samples by a

stability-indicating HPLC method.

2. Oxidative Degradation:

Prepare a solution of propiolamide (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g.,

3% H₂O₂).

Incubate the sample at room temperature for defined time points.

Analyze the samples by HPLC.

3. Thermal Degradation:

Store solid propiolamide and a solution of propiolamide at elevated temperatures (e.g.,

60°C, 80°C) in the dark.

Analyze samples at various time points.

4. Photostability Testing (as per ICH Q1B):[9]

Expose solid propiolamide and a solution of propiolamide to a light source that provides

an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet

energy of not less than 200 watt-hours/square meter.

A control sample should be protected from light.

Analyze the exposed and control samples by HPLC.
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Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying propiolamide from

its potential degradation products. The following is a starting point for method development.
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Parameter Suggested Conditions

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm)

Mobile Phase

A gradient of an aqueous buffer (e.g., 0.1%

formic acid or phosphate buffer) and an organic

solvent (e.g., acetonitrile or methanol).

Flow Rate 1.0 mL/min

Detection

UV detection at a wavelength where

propiolamide has significant absorbance (to be

determined by UV-Vis spectroscopy).

Column Temperature 30°C

Injection Volume 10 µL

Method validation should be performed according to ICH guidelines, including specificity,

linearity, accuracy, precision, and robustness.

Conclusion
Propiolamide is a reactive molecule with potential applications in drug discovery, particularly

as a covalent inhibitor of kinases like Nek2. While specific quantitative stability data for

propiolamide is limited, its chemical structure suggests susceptibility to hydrolysis, oxidation,

and photodegradation. Proper storage in a cool, dry, and dark environment is essential to

maintain its integrity. The experimental protocols outlined in this guide provide a framework for

researchers to conduct their own stability assessments and further elucidate the degradation

profile of this important chemical entity. Future work should focus on detailed kinetic studies

and the structural characterization of its degradation products to support its development in

pharmaceutical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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